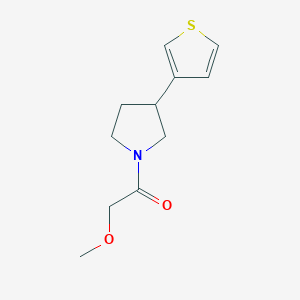
2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one” is a complex organic molecule that contains a methoxy group, a thiophene ring, and a pyrrolidine ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The thiophene and pyrrolidine rings likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the methoxy group might undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, focusing on six unique applications:
Pharmaceutical Development
This compound is a compound of interest in pharmaceutical research due to its potential therapeutic properties. The pyrrolidine ring is known for its versatility in drug design, contributing to the development of novel biologically active compounds. This compound could be explored for its potential as an analgesic, anti-inflammatory, or antimicrobial agent .
Neuroprotective Agents
Research into neuroprotective agents often focuses on compounds that can protect neuronal cells from damage. The structural features of this compound suggest it could be investigated for its neuroprotective properties, potentially offering benefits in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anticancer Research
The unique structure of this compound, particularly the thiophene and pyrrolidine moieties, makes it a candidate for anticancer research. Compounds containing these structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . Further studies could explore its efficacy and mechanism of action in cancer therapy.
Antiviral Applications
Given the ongoing need for effective antiviral agents, this compound could be evaluated for its antiviral properties. The presence of heterocyclic rings in its structure is often associated with antiviral activity, making it a potential candidate for the development of new antiviral drugs .
Agricultural Chemicals
In the field of agriculture, this compound could be explored for its potential as a pesticide or herbicide. The thiophene ring is known for its bioactivity, which could be harnessed to develop new agricultural chemicals that are effective against pests and weeds while being environmentally friendly .
Material Science
Beyond biological applications, this compound could be investigated for its properties in material science. Its unique chemical structure might offer interesting properties for the development of new materials, such as conductive polymers or organic semiconductors, which are crucial in the advancement of electronic devices .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxy-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-7-11(13)12-4-2-9(6-12)10-3-5-15-8-10/h3,5,8-9H,2,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSARRNYUYOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2522266.png)
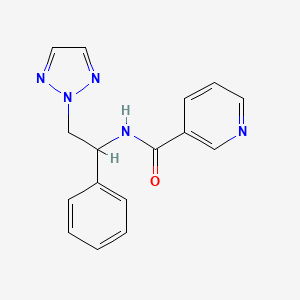
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide](/img/structure/B2522269.png)

![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)

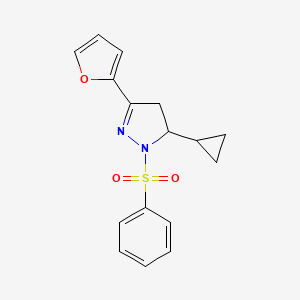
![{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride](/img/structure/B2522279.png)
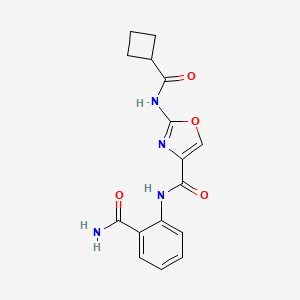

![N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B2522286.png)
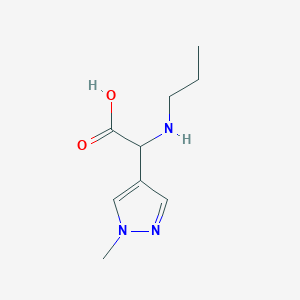
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)